(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
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Overview
Description
5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a piperazine ring substituted with a 2-chloro-4,5-difluorobenzoyl group, a nitro group, and a phenylethylamine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps:
Formation of 2-chloro-4,5-difluorobenzoic acid: This intermediate can be synthesized by the chlorination and fluorination of benzoic acid derivatives.
Preparation of piperazine derivative: The piperazine ring is functionalized with the 2-chloro-4,5-difluorobenzoyl group through nucleophilic substitution reactions.
Coupling with nitroaniline: The functionalized piperazine is then coupled with 2-nitroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final coupling with phenylethylamine: The final step involves coupling the intermediate with phenylethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of 5-[4-(2-amino-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules.
Material Science: It can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(tetrahydro-2-furanylmethyl)aniline.
- 2-chloro-4-(dibenzofuran-1-yl)-6-phenyl-1,3,5-triazine .
Uniqueness
The uniqueness of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzoyl ring, along with the nitro and phenylethylamine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H23ClF2N4O3 |
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Molecular Weight |
500.9 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23ClF2N4O3/c1-16(17-5-3-2-4-6-17)29-23-13-18(7-8-24(23)32(34)35)30-9-11-31(12-10-30)25(33)19-14-21(27)22(28)15-20(19)26/h2-8,13-16,29H,9-12H2,1H3 |
InChI Key |
FODVQDZJVJGBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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